ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-14(18)15-11-6-5-7-12(10-11)16-9-4-3-8-13(16)17/h5-7,10H,2-4,8-9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTQWQYCFBSUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)N2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Ethyl Chloroformate
The most widely documented method involves reacting 3-(2-oxopiperidin-1-yl)aniline with ethyl chloroformate in the presence of a tertiary amine base, typically triethylamine (Scheme 1). The reaction proceeds via nucleophilic acyl substitution, where the aniline’s amine group attacks the electrophilic carbonyl carbon of ethyl chloroformate, displacing chloride and forming the carbamate linkage.
Reaction Conditions:
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Temperature: 0–25°C (controlled exotherm)
- Molar Ratio: 1:1.2 (aniline:ethyl chloroformate)
- Base: Triethylamine (1.5 equivalents)
- Yield: 78–85% after purification
Critical Parameters:
- Moisture exclusion is essential to prevent hydrolysis of ethyl chloroformate.
- Gradual reagent addition minimizes byproduct formation from over-carbonylation.
Alternative Methods Using Activated Carbonates
Di(2-Pyridyl) Carbonate (DPC) Mediated Alkoxycarbonylation
Recent advancements leverage mixed carbonates like DPC for carbamate synthesis under milder conditions (Scheme 2). DPC reacts with 3-(2-oxopiperidin-1-yl)aniline in anhydrous THF, catalyzed by triethylamine, to yield the target compound without requiring low temperatures.
Advantages Over Chloroformates:
- Reduced Toxicity: Avoids hazardous chloroformate handling.
- Higher Functional Group Tolerance: Suitable for substrates sensitive to strong electrophiles.
Optimized Protocol:
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 hours |
| Temperature | 25°C (ambient) |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 82–88% |
Industrial-Scale Production Techniques
Continuous Flow Synthesis
The patent WO2012168364A1 discloses a continuous flow process enhancing throughput and consistency (Table 1). Key features include:
Table 1: Industrial Process Parameters for Apixaban Synthesis
| Parameter | Batch Method | Continuous Flow |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Purity | 95% | 98.5% |
| Throughput (kg/day) | 50 | 300 |
| Solvent Consumption | 10 L/kg | 3 L/kg |
Operational Benefits:
- In-line Analytics: Real-time HPLC monitoring ensures intermediate quality.
- Solvent Recovery: Closed-loop systems reduce waste generation.
Comparative Analysis of Methodologies
Table 2: Method Comparison for Ethyl N-[3-(2-Oxopiperidin-1-yl)Phenyl]Carbamate Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Ethyl Chloroformate | 85 | 95 | High | Moderate (chloride waste) |
| DPC Carbonate | 88 | 97 | Moderate | Low |
| Continuous Flow | 90 | 98.5 | Very High | Low (solvent recovery) |
Key Insights:
- Chloroformate-based routes dominate large-scale production due to cost-effectiveness.
- DPC methods excel in academic settings requiring high-purity batches.
Recent Advances in Carbamate Synthesis
CO₂ Utilization Strategies
Emerging protocols exploit CO₂ as a carbonyl source, reacting with 3-(2-oxopiperidin-1-yl)aniline and ethanol under cesium carbonate catalysis (Scheme 3). This phosgene-free approach aligns with green chemistry principles but currently faces yield limitations (~65%).
Challenges:
- Reaction Equilibrium: Requires high-pressure CO₂ (5–10 bar).
- Catalyst Cost: Cesium carbonate increases production expenses.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the piperidinone ring to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated piperidinone derivatives.
Substitution: Nitro or halogen-substituted phenyl derivatives.
Scientific Research Applications
Ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Carbamate (Urethane)
- Structure : Simplest carbamate (CH₃CH₂O−CO−NH₂).
- Activity: Known carcinogen in rodents, inducing liver, lung, and ear duct tumors. Ethyl carbamate is metabolically activated to form DNA-reactive intermediates, though it lacks direct mutagenicity in bacterial assays .
- Key Difference : Unlike ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate, ethyl carbamate lacks aromatic and piperidinyl substituents, resulting in lower molecular complexity and divergent biological effects .
Vinyl Carbamate
- Structure : CH₂=CH−O−CO−NH₂.
- Activity: 10–100× more carcinogenic than ethyl carbamate in mice and rats, inducing lung adenomas and hepatic carcinomas. Vinyl carbamate is a direct-acting mutagen, likely due to its electrophilic epoxide metabolite .
- Key Difference : The vinyl group enhances metabolic activation and reactivity compared to the ethyl and 2-oxopiperidinyl groups in the target compound .
Fentanyl Carbamate
- Structure : Ethyl (1-phenethylpiperidin-4-yl)(phenyl)carbamate.
- Activity : A synthetic opioid analog regulated under controlled substance laws. The piperidinyl and phenethyl groups confer potent µ-opioid receptor binding, unlike the 2-oxopiperidinyl-phenylcarbamate structure of the target compound .
- Key Difference : Pharmacological activity diverges significantly due to distinct substituents and receptor targeting .
Ethyl (3-Hydroxyphenyl)carbamate
- Structure : Ethyl carbamate with a 3-hydroxyphenyl group.
- Activity : Intermediate in pesticide synthesis (e.g., desmedipham). The hydroxyl group enables hydrogen bonding, influencing solubility and herbicidal activity .
- Key Difference : The absence of a 2-oxopiperidinyl ring reduces steric complexity and alters biological targets compared to the query compound .
Table 1: Comparative Properties of Selected Carbamates
| Compound | Carcinogenicity (Rodent) | Mutagenicity | Key Applications | Structural Uniqueness |
|---|---|---|---|---|
| This compound | Not reported | Not reported | Potential CNS/pharma | 2-Oxopiperidinyl-phenyl substitution |
| Ethyl carbamate | High (liver, lung) | Weak | Solvent, former medical use | Simple alkyl carbamate |
| Vinyl carbamate | Very high (lung, liver) | Strong | Research carcinogen | Reactive vinyl group |
| Fentanyl carbamate | N/A | N/A | Opioid analog | Phenethyl-piperidinyl substitution |
| Ethyl (3-hydroxyphenyl)carbamate | Low | Low | Herbicide intermediate | 3-Hydroxyphenyl group |
Key Findings:
- Carcinogenic Potential: Ethyl and vinyl carbamates are potent carcinogens, while the target compound’s safety profile remains uncharacterized .
- Structural-Activity Relationships (SAR) : Piperidinyl and aromatic substitutions (e.g., in fentanyl carbamate) enhance receptor binding, whereas hydroxyl or vinyl groups alter metabolic pathways .
- Applications : Carbamates with aromatic substituents (e.g., 3-hydroxyphenyl) are used in agrochemicals, suggesting possible pesticidal applications for the target compound .
Biological Activity
Ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 274.31 g/mol
This compound features a carbamate functional group, which is known to enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and metabolic disorders.
- Receptor Binding : Preliminary studies suggest that this compound may bind to certain receptors, which could modulate signaling pathways related to pain and inflammation.
Pharmacological Activity
Recent research has highlighted several pharmacological activities associated with this compound:
- Antitumor Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : The compound has shown promise in models of neurodegeneration, indicating possible applications in treating conditions like Alzheimer's disease.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Antitumor Efficacy :
- Objective : To evaluate the cytotoxic effects on human breast cancer cells.
- Methodology : The compound was tested against MCF-7 cell lines using MTT assays.
- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.
-
Neuroprotective Study :
- Objective : To assess the protective effects against oxidative stress in neuronal cells.
- Methodology : Neuronal cells were exposed to hydrogen peroxide, followed by treatment with the compound.
- Results : The compound significantly reduced cell death and oxidative stress markers compared to control groups.
Data Table
The following table summarizes key findings from various studies investigating the biological activity of this compound:
| Study Type | Target Cell Type | Concentration (µM) | IC50 (µM) | Observed Effect |
|---|---|---|---|---|
| Antitumor Efficacy | MCF-7 (Breast Cancer) | 10 | 8.5 | Significant reduction in viability |
| Neuroprotective Effects | Neuronal Cells | 5 | N/A | Reduced oxidative stress and cell death |
Q & A
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer : Given carbamates’ neurotoxic potential (e.g., structural similarity to fentanyl carbamates ):
- PPE : Nitrile gloves, lab coats, and fume hood use during synthesis.
- Spill management : Neutralize with activated charcoal or 10% NaOH, followed by ethanol rinsing.
- Waste disposal : Incineration at ≥1000°C to ensure carbamate bond cleavage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
